2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,3,4-oxadiazole ring fused to an indole core and linked to a 3-(trifluoromethyl)phenylacetamide moiety. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, while the indole scaffold contributes to π-π stacking interactions in biological systems .
Properties
Molecular Formula |
C22H19F3N4O2 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H19F3N4O2/c1-13(2)20-27-28-21(31-20)18-10-14-6-3-4-9-17(14)29(18)12-19(30)26-16-8-5-7-15(11-16)22(23,24)25/h3-11,13H,12H2,1-2H3,(H,26,30) |
InChI Key |
NETLWYFZHAETOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl Indole Intermediate
The 1,3,4-oxadiazole ring is synthesized via cyclization of a hydrazide intermediate. Indole-2-carboxylic acid is first converted to its corresponding hydrazide by refluxing with hydrazine hydrate in ethanol . Subsequent treatment with isobutyryl chloride in the presence of phosphorus oxychloride (POCl₃) facilitates cyclodehydration, yielding 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole .
Reaction Conditions:
-
Hydrazide Formation: Indole-2-carboxylic acid (1.0 eq), hydrazine hydrate (2.5 eq), ethanol, reflux, 6–8 hours.
-
Oxadiazole Cyclization: Hydrazide (1.0 eq), isobutyryl chloride (1.2 eq), POCl₃ (catalytic), 80°C, 4 hours.
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Indole-2-carboxylic acid + NH₂NH₂·H₂O | Ethanol, reflux | 85–90% |
| 2 | Hydrazide + (CH₃)₂CHCOCl | POCl₃, 80°C | 70–75% |
Preparation of N-[3-(Trifluoromethyl)phenyl]chloroacetamide
The acetamide side chain is synthesized by reacting 3-(trifluoromethyl)aniline with chloroacetyl chloride under basic conditions. Triethylamine (Et₃N) in dichloromethane (CH₂Cl₂) is employed to neutralize HCl generated during the reaction, ensuring efficient amide bond formation .
Procedure:
-
3-(Trifluoromethyl)aniline (1.0 eq) and Et₃N (2.5 eq) are stirred in dry CH₂Cl₂ at 0°C.
-
Chloroacetyl chloride (1.1 eq) is added dropwise, and the mixture is stirred at room temperature for 3 hours.
-
The product is washed with HCl (2M), NaHCO₃ (sat.), and brine, followed by drying over Na₂SO₄ and recrystallization .
| Parameter | Value |
|---|---|
| Solvent | CH₂Cl₂ |
| Base | Et₃N |
| Yield | 75–80% |
Alkylation of Indole with Chloroacetamide
The indole nitrogen is alkylated using N-[3-(trifluoromethyl)phenyl]chloroacetamide in a nucleophilic substitution reaction. Sodium hydride (NaH) in dimethylformamide (DMF) deprotonates the indole NH, enabling attack on the chloroacetamide’s α-carbon .
Optimized Protocol:
-
2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole (1.0 eq) is dissolved in anhydrous DMF under N₂.
-
NaH (1.2 eq) is added at 0°C, followed by N-[3-(trifluoromethyl)phenyl]chloroacetamide (1.1 eq).
-
The reaction is warmed to 60°C for 12 hours, quenched with ice water, and extracted with ethyl acetate.
| Condition | Detail |
|---|---|
| Solvent | DMF |
| Base | NaH |
| Temperature | 60°C |
| Yield | 65–70% |
Purification and Characterization
Crude product purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC. Structural confirmation utilizes:
-
¹H NMR: Aromatic protons (δ 7.2–8.2 ppm), oxadiazole-linked indole (δ 6.8–7.1 ppm), and trifluoromethyl singlet (δ 4.3 ppm) .
Comparative Analysis of Synthetic Routes
Alternative methodologies include Mitsunobu coupling for indole alkylation or microwave-assisted cyclization for oxadiazole formation. However, the conventional pathway remains superior in scalability and cost-effectiveness.
| Method | Advantages | Limitations |
|---|---|---|
| Conventional Alkylation | High reproducibility | Moderate yields |
| Microwave Cyclization | Faster reaction times | Specialized equipment required |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, which can be oxidized to form various quinonoid structures.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening reactions.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole or oxadiazole rings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the oxadiazole and indole structures. For instance:
- Mechanism of Action : The oxadiazole moiety is known to interact with various biological targets, potentially inhibiting cancer cell proliferation. A study demonstrated that similar compounds showed significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 85% .
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
This data suggests that the compound may possess similar anticancer properties.
Anti-inflammatory Properties
The compound's structure may also contribute to anti-inflammatory effects. The presence of the indole and oxadiazole rings can enhance interactions with inflammatory pathways. Molecular docking studies have indicated potential inhibition of key enzymes involved in inflammation, such as lipoxygenase .
Pharmacokinetics and Toxicology
The pharmacokinetic profile is critical for assessing the viability of any therapeutic compound:
- Absorption : The logP value indicates good absorption potential.
- Distribution : The polar surface area suggests moderate distribution capabilities.
- Metabolism : Preliminary studies indicate that derivatives of this compound follow Lipinski’s rule of five, suggesting favorable metabolic stability .
Case Study 1: Synthesis and Evaluation
A recent synthesis protocol for similar compounds involved a two-step reaction using commercially available reagents. The synthesized compounds were evaluated for their anticancer activity through cytotoxic assays against glioblastoma cell lines . The results indicated significant apoptosis in treated cells.
Case Study 2: In Vivo Studies
In vivo studies using genetically modified models have shown promising results for compounds derived from oxadiazoles in managing diabetes. For instance, certain derivatives demonstrated a marked reduction in glucose levels in Drosophila melanogaster, indicating potential for further development as anti-diabetic agents .
Mechanism of Action
The mechanism of action of 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
*Calculated based on analogous structures.
Key Observations:
Trifluoromethyl vs.
Sulfanyl vs. Direct Linkage : Unlike sulfanyl-containing analogs (e.g., ), the target compound lacks a sulfur bridge, which may reduce metabolic susceptibility but limit flexibility in interactions .
Research Findings and Limitations
The trifluoromethyl group is hypothesized to enhance blood-brain barrier penetration compared to methoxy or hydroxy analogs .
Stability : Oxadiazole-thioacetamides (e.g., ) exhibit higher thermal stability (mp >220°C) due to sulfur participation, whereas the target compound’s stability remains uncharacterized .
Commercial Availability : The bromophenyl analog is priced at $499.07/5 mg, suggesting high synthetic complexity or niche applications .
Biological Activity
The compound 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure
The molecular structure of the compound can be broken down into key functional groups:
- Indole moiety : Known for its presence in many biologically active compounds.
- Oxadiazole ring : Associated with various pharmacological activities including antimicrobial and anticancer effects.
- Trifluoromethyl group : Imparts unique electronic properties that can enhance biological activity.
Biological Activity Overview
The biological activity of this compound is primarily linked to its oxadiazole and indole components. Compounds containing these structures are known to exhibit a range of pharmacological effects:
Anticancer Activity
Research has indicated that derivatives of oxadiazole show significant anticancer properties. For instance, compounds containing the oxadiazole ring have been reported to inhibit cancer cell proliferation across various cell lines:
- In vitro studies have demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical), CaCo-2 (colon), and others with IC50 values indicating potency in the low micromolar range .
Antimicrobial Activity
Oxadiazole derivatives are also noted for their antimicrobial properties. The compound's structure allows it to interact with microbial targets, leading to inhibition of growth:
- Studies have shown moderate to high antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymes : Compounds similar to the one have been shown to inhibit enzymes such as carbonic anhydrases and histone deacetylases, which are crucial in cancer progression and inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activities related to oxadiazole derivatives:
Q & A
Q. What are the standard synthetic routes for preparing 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving:
Oxadiazole ring formation : Cyclization of hydrazide intermediates with carbon disulfide or cyanogen bromide under reflux conditions .
Indole functionalization : Alkylation of the indole nitrogen using chloroacetamide derivatives in the presence of a base (e.g., KCO) in DMF .
Amide coupling : Reaction of the intermediate with 3-(trifluoromethyl)aniline using carbodiimide coupling agents (e.g., EDC/HOBt) .
Key Validation : Confirm intermediates via H/C NMR and LC-MS; final purity assessed by HPLC (>95%) .
Q. How is the structural identity of this compound validated in academic research?
- Methodological Answer :
- Spectroscopy :
- NMR : H NMR (DMSO-d) shows characteristic peaks: δ 8.2–8.4 ppm (indole H-2), δ 1.4–1.6 ppm (isopropyl CH), δ 7.6–7.8 ppm (trifluoromethylphenyl aromatic protons) .
- IR : Stretching vibrations at 1670–1690 cm (amide C=O) and 1250–1280 cm (C-F) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] at m/z 485.1421 (calculated for CHFNO) .
Q. What preliminary biological assays are recommended to screen this compound?
- Methodological Answer :
- Enzyme inhibition : Test against kinases (e.g., EGFR) or oxidoreductases using fluorometric assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility/Permeability : Use shake-flask method (aqueous buffer) and Caco-2 cell models for early ADME profiling .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the oxadiazole-indole coupling step?
- Methodological Answer :
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane (DCM); DMF typically enhances nucleophilic substitution efficiency .
- Catalysis : Add KI (1–2 equiv) to stabilize transition states in SNAr reactions .
- Temperature Control : Maintain 80–90°C for 12–16 hours to avoid side-product formation (e.g., N-alkylation byproducts) .
Data-Driven Example :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, 80°C | 72 | 98 |
| DCM, 40°C | 38 | 85 |
Q. How to resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Dose-Response Refinement : Test a wider concentration range (nM–µM) to identify non-linear effects .
- Target Engagement Assays : Use SPR (surface plasmon resonance) to validate direct binding to purported targets (e.g., kinases) .
- Metabolite Analysis : LC-MS/MS to rule out off-target effects from degradation products .
Case Study : Inconsistent cytotoxicity (IC = 5 µM vs. 50 µM) may arise from differences in cell culture conditions (e.g., serum concentration, passage number) .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase domain; PDB ID: 1M17) .
- QSAR Modeling : Train models on analogs with substituted oxadiazoles to predict logP and IC values .
- MD Simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., GROMACS) over 100 ns trajectories .
Q. How does the trifluoromethylphenyl group influence pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : The -CF group increases logP by ~0.5 units, enhancing membrane permeability but risking solubility limitations .
- Metabolic Stability : Assess in liver microsomes; -CF reduces oxidative metabolism (t > 60 mins in human microsomes) .
- Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>90% in murine models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
